

2,6-Dichlorophenylacetic acid chemical properties and structure

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Compound of Interest

Compound Name: 2,6-Dichlorophenylacetic acid

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An In-depth Technical Guide to 2,6-Dichlorophenylacetic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **2,6-Dichlorophenylacetic acid**. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Properties

2,6-Dichlorophenylacetic acid is a halogenated aromatic carboxylic acid. Its strategic placement of two chlorine atoms on the phenyl ring gives it unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is recognized for its role as a precursor in developing novel drug candidates, such as certain antihypertensives, and in creating herbicides.[1]

Structural Information

The fundamental structure consists of a phenyl ring substituted with two chlorine atoms at positions 2 and 6, and an acetic acid group at position 1.

Caption: Chemical structure connectivity of **2,6-Dichlorophenylacetic acid**.

Physicochemical Properties



The key physicochemical properties of **2,6-Dichlorophenylacetic acid** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C8H6Cl2O2	[2][3][4]
Molecular Weight	205.04 g/mol	[2][4]
Appearance	White crystalline powder / solid	[2][5]
Melting Point	158-161 °C	[6]
Boiling Point	316 °C (est.)	[2]
рКа	3.80	[2]
LogP (Partition Coefficient)	2.65	[2]
Solubility	Very soluble in water	[2]

Identifiers

Identifier Type	Value	Source(s)
CAS Number	6575-24-2	[2][3]
IUPAC Name	2-(2,6-dichlorophenyl)acetic acid	[3]
SMILES	C1=CC(=C(C(=C1)Cl)CC(=O) O)Cl	[3]
InChI	1S/C8H6Cl2O2/c9-6-2-1-3- 7(10)5(6)4-8(11)12/h1-3H,4H2, (H,11,12)	[3]
EC Number	229-504-0	[2]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of **2,6- Dichlorophenylacetic acid**.



Synthesis Methodologies

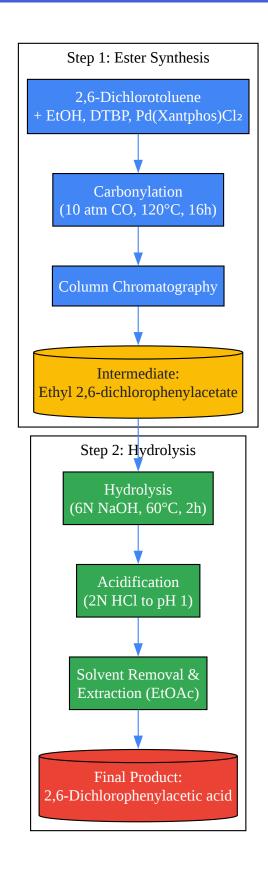
Several synthetic routes to **2,6-Dichlorophenylacetic acid** have been reported.

Method 1: From 2,6-Dichlorotoluene via Carbonylation

This method involves the synthesis of an intermediate, ethyl 2,6-dichlorophenylacetate, followed by hydrolysis.[5]

- Step 1: Synthesis of Ethyl 2,6-dichlorophenylacetate
 - Add 2,6-dichlorotoluene (2.4 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg), and Pd(Xantphos)Cl₂ (3.8 mg) to a suitable reactor.[5]
 - Charge the reactor with carbon monoxide to a pressure of 10 atmospheres.
 - Heat the reaction mixture to 120°C and stir continuously for 16 hours.
 - After the reaction is complete, release the carbon monoxide pressure.
 - Purify the crude product by column chromatography to yield ethyl 2,6dichlorophenylacetate.[5] The reported yield is 72%.[5]
- Step 2: Hydrolysis to 2,6-Dichlorophenylacetic acid
 - Dissolve the resulting ethyl 2,6-dichlorophenylacetate in 1,4-dioxane.[5]
 - Add 6N sodium hydroxide solution and heat the mixture to 60°C for 2 hours.
 - Adjust the pH to 1 using 2N hydrochloric acid.[5]
 - Remove the organic solvent under reduced pressure.[5]
 - Extract the mixture with ethyl acetate to obtain 2,6-dichlorophenylacetic acid.[5] The reported hydrolysis yield is 95%.[5]





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Caption: Workflow for the synthesis of **2,6-Dichlorophenylacetic acid** from 2,6-dichlorotoluene.

Method 2: From 2,6-Dichlorobenzyl Cyanide

This route involves the hydrolysis of a commercially available nitrile.

- Treat a solution of (2,6-dichloro-phenyl)-acetonitrile (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL) with KOH (30 g).[7]
- Heat the mixture to 80°C for 20 hours.[7]
- Quench the reaction with HCl until the pH reaches 3.[7]
- The product, (2,6-dichloro-phenyl)-acetic acid, is obtained with a reported yield of 83% (17 g).[7]

Method 3: From Cyclohexanone

A multi-step synthesis starting from cyclohexanone has also been patented.[8]

- Step 1: Cyclohexanone undergoes a chlorination reaction in a solvent with a chlorinating agent, catalyzed by an alkali, to produce 2,2,6,6-tetrachlorocyclohexanone.[8]
- Step 2: The resulting tetrachlorocyclohexanone is condensed with a malonic diester.
- Step 3: The product then undergoes dehydrochlorination, hydrolysis, and rearrangement in the presence of an alkali.[8]
- Step 4: Finally, acidification and decarboxylation yield 2,6-dichlorophenylacetic acid.[8]

Purification

The primary method cited for purification is crystallization. The crude acid product can be crystallized from aqueous ethanol.[5][6][9]

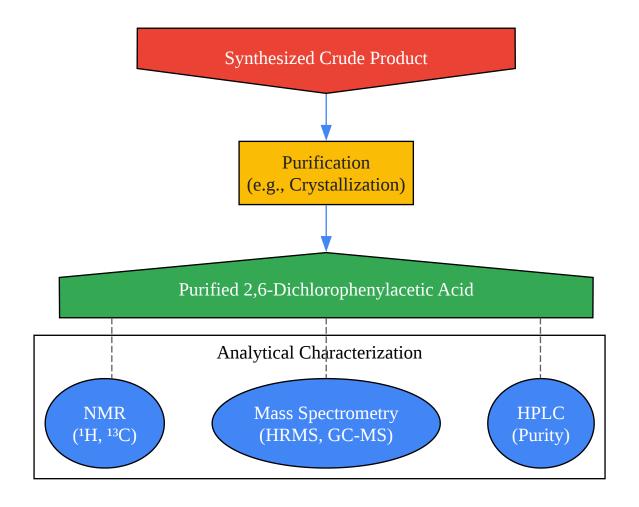
Analytical Characterization



Structural confirmation and purity analysis of **2,6-Dichlorophenylacetic acid** and its intermediates are typically performed using standard spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR (400 MHz, CDCl₃) of the ethyl ester intermediate shows characteristic peaks at δ
 1.25 (t, J=7.2 Hz, 3H), 4.01 (s, 2H), 4.17 (q, J=7.2 Hz, 2H), 7.14-7.18 (m, 1H), and 7.31-7.33 (m, 2H).[5][6]
 - \circ ¹³C NMR (100 MHz, CDCl₃) of the ethyl ester intermediate exhibits signals at δ 14.2, 36.8, 61.1, 128.0, 128.9, 131.4, 136.1, and 169.5.[5][6]
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): The ESI-HRMS calculated value for the sodium adduct of the ethyl ester [C10H10Cl2NaO2]+ is 254.9950, with a measured value of 254.9949.[5][6]
 - Gas Chromatography-Mass Spectrometry (GC-MS): Experimental GC-MS data shows major fragments at m/z 169, 159, 125, and 204.[3]
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the final product and for quantifying residues in various matrices like water and soil.[10][11]





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